The compound is derived from the bromination of 5-methoxyphenol and subsequent alkylation. It falls under the category of secondary alcohols due to the hydroxyl group being attached to a carbon that is connected to two other carbon atoms.
The synthesis of 2-(2-Bromo-5-methoxyphenyl)propan-2-ol can be achieved through several methods, predominantly involving bromination and alkylation reactions.
The molecular structure of 2-(2-Bromo-5-methoxyphenyl)propan-2-ol can be described as follows:
COc1cc(Br)cc(c1)C(C)(C)OThe chemical reactivity of 2-(2-Bromo-5-methoxyphenyl)propan-2-ol can be characterized by several key reactions:
The mechanism of action for 2-(2-Bromo-5-methoxyphenyl)propan-2-ol primarily involves its interactions in biological systems or synthetic applications:
The physical and chemical properties of 2-(2-Bromo-5-methoxyphenyl)propan-2-ol include:
| Property | Value |
|---|---|
| Molecular Weight | 245.113 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
These properties suggest that this compound is likely to exhibit moderate volatility and reactivity typical for bromo-substituted phenolic compounds.
The applications of 2-(2-Bromo-5-methoxyphenyl)propan-2-ol span several fields:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: